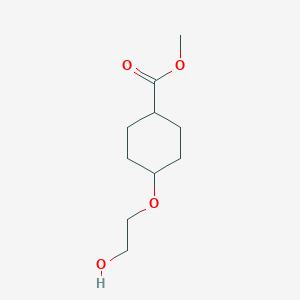
methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate: is an organic compound with the molecular formula C10H18O4 It is a derivative of cyclohexanecarboxylate, featuring a hydroxyethoxy group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-(2-hydroxyethoxy)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanecarboxylates.
Aplicaciones Científicas De Investigación
methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors .
Comparación Con Compuestos Similares
Methyl cyclohexanecarboxylate: Lacks the hydroxyethoxy group, making it less versatile in certain reactions.
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester): Used in organic synthesis but has different functional groups and reactivity.
Uniqueness: This functional group allows for a broader range of chemical modifications and interactions compared to similar compounds .
Propiedades
Fórmula molecular |
C10H18O4 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
methyl 4-(2-hydroxyethoxy)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h8-9,11H,2-7H2,1H3 |
Clave InChI |
WIDIECJCPZOVEH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC(CC1)OCCO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

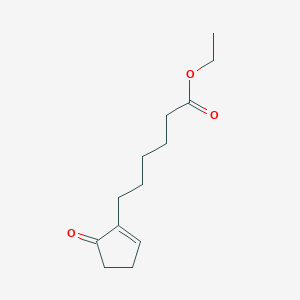
![2-[(3-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B8453042.png)
![8-Oxaspiro[4.5]dec-2-ene-7,9-dione](/img/structure/B8453049.png)
![Thieno[3,2-b]pyridine-7-thiol](/img/structure/B8453056.png)

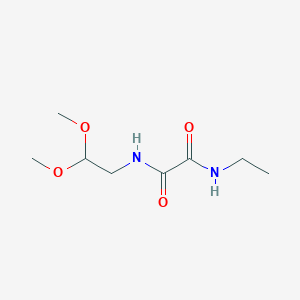

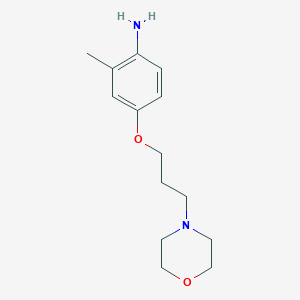
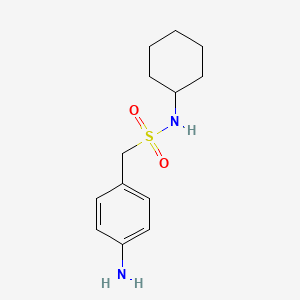
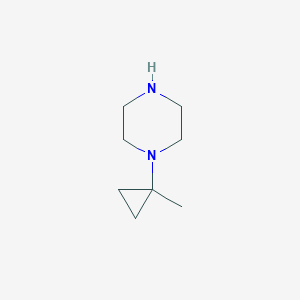

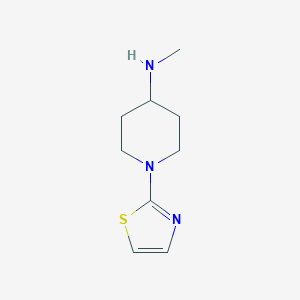
![3-(p-Bromophenyl)-6-phenyl furo[3,4-c]pyrrole-1,4-dione](/img/structure/B8453127.png)
